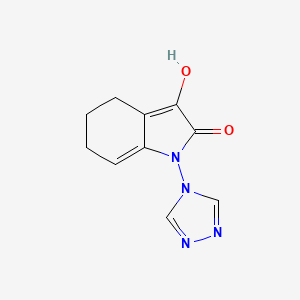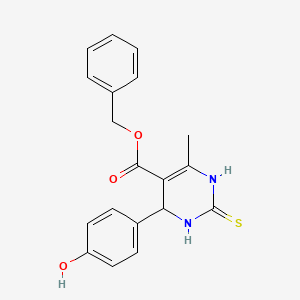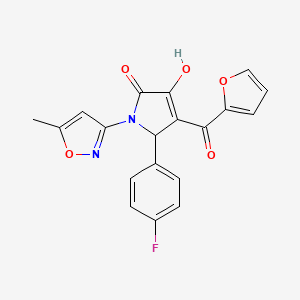
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide, or 8-MBC, is a novel small molecule pharmaceutical agent with a variety of biomedical applications. 8-MBC is synthesized from a chromene scaffold, which is a type of heterocyclic aromatic organic compound, and is known for its anti-inflammatory and immunosuppressive properties. 8-MBC is currently being investigated for its potential to treat a range of diseases, including cancer, inflammation, and autoimmune disorders.
生物活性
” (Ganesh et al., 2018).
科学的研究の応用
8-MBC has been studied for its potential to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. In particular, 8-MBC has been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. 8-MBC has also been studied for its potential to modulate the immune system, and has been found to suppress T-cell activation in vitro. Additionally, 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
作用機序
The exact mechanism of action of 8-MBC is not yet fully understood. However, it is believed that 8-MBC acts by inhibiting the activity of nuclear factor-kappa B (NF-kB). NF-kB is a transcription factor involved in the regulation of a variety of cellular processes, including inflammation, immune responses, and cell proliferation. By inhibiting NF-kB, 8-MBC is thought to reduce inflammation and modulate the immune system.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and immunosuppressive effects, 8-MBC has been found to have a variety of biochemical and physiological effects. 8-MBC has been found to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 8-MBC has also been found to inhibit the growth of cancer cells in vitro, as well as reduce inflammation in animal models. Additionally, 8-MBC has been found to modulate the immune system, and has been found to suppress T-cell activation in vitro.
実験室実験の利点と制限
The use of 8-MBC in laboratory experiments has several advantages and limitations. One advantage of 8-MBC is that it is relatively easy to synthesize, and can be produced in a variety of forms. Additionally, 8-MBC is relatively stable and can be stored for long periods of time. However, 8-MBC is also relatively expensive, and can be difficult to obtain in large quantities. Additionally, 8-MBC can be toxic in high concentrations, and should be handled with care.
将来の方向性
There are a number of potential future directions for 8-MBC research. One potential direction is to investigate the potential of 8-MBC to treat a variety of diseases, including cancer, inflammation, and autoimmune disorders. Additionally, further research could be done to investigate the mechanism of action of 8-MBC, as well as its biochemical and physiological effects. Additionally, further research could be done to investigate the potential of 8-MBC to modulate the immune system, and to identify potential therapeutic targets. Finally, further research could be done to investigate the potential of 8-MBC to reduce inflammation and modulate the immune system in vivo.
合成法
8-MBC is synthesized from a chromene scaffold. This synthesis involves a series of steps, beginning with the condensation of 2-hydroxybenzaldehyde and 2-chlorobenzaldehyde to form 2-chloro-2-hydroxychromene. This intermediate is then reacted with dimethylamine to form 2-chloro-2-hydroxy-6-methylchromene, which is then treated with sodium hydroxide to form 8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide. This synthesis is described in detail in the paper “Synthesis of 8-Methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide and Its
特性
IUPAC Name |
8-methyl-N-(2-oxochromen-6-yl)-1-benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-13-2-3-14-11-16(8-9-25-19(14)10-13)21(24)22-17-5-6-18-15(12-17)4-7-20(23)26-18/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUJPKUFNDYDKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=CO2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methyl-N-(2-oxo-2H-chromen-6-yl)-1-benzoxepine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1,1-dioxo-1??-thiolan-3-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B6423468.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)amino]ethyl}acetamide](/img/structure/B6423476.png)
![4-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-N-(4-methylphenyl)-1,3-thiazol-2-amine](/img/structure/B6423480.png)
![N-cyclohexyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6423486.png)
![5-{[(4-nitrophenyl)methyl]sulfanyl}-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6423487.png)
![13-{[3-(dimethylamino)propyl]amino}-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6423500.png)

![4-phenyl-3-(2-{4-phenyl-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-5-[(2-phenylethyl)sulfanyl]-4H-1,2,4-triazole](/img/structure/B6423511.png)
![N-[2-(4-chlorophenyl)-2-oxo-1-[(4-sulfamoylphenyl)amino]ethyl]furan-2-carboxamide](/img/structure/B6423516.png)

![2-(3-bromo-4-methoxybenzoyl)-6-(4-methylphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B6423537.png)
![methyl 1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-phenyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6423551.png)